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Introduction to BS2G Crosslinking
Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, amine-reactive crosslinking

agent widely employed in structural biology to elucidate protein-protein interactions and probe

the architecture of protein complexes. Its key characteristics make it a valuable tool for

researchers. BS2G is water-soluble, non-cleavable, and membrane-impermeable, which

makes it particularly suitable for crosslinking proteins in aqueous environments, including cell

surface proteins, without permeating the cell membrane.[1] The molecule features two N-

hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a 7.7 Å spacer arm.[2] These sulfo-

NHS esters react specifically and efficiently with primary amines, such as the side chain of

lysine residues and the N-termini of proteins, at a physiological pH range of 7 to 9, forming

stable amide bonds.[1] This covalent linkage provides distance constraints that are critical for

computational modeling and the structural determination of proteins and their complexes.

The primary application of BS2G is in conjunction with mass spectrometry (MS), a technique

known as crosslinking-mass spectrometry (XL-MS). This powerful combination allows for the

identification of interacting proteins and the specific residues at the interaction interface. By

providing spatial constraints, XL-MS data can complement high-resolution structural methods

like X-ray crystallography and cryo-electron microscopy (cryo-EM), especially for large, flexible,

or transient protein complexes.
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Key Features and Applications of BS2G
Probing Protein-Protein Interactions: BS2G is instrumental in identifying and mapping the

interaction sites between proteins in a complex.

Structural Elucidation of Protein Complexes: The distance constraints provided by BS2G

crosslinks are valuable for building and refining 3D models of protein complexes.

Analysis of Cell Surface Proteins: Due to its membrane impermeability, BS2G is an excellent

choice for studying the interactions of proteins on the exterior of a cell.

Compatibility with Mass Spectrometry: BS2G is well-suited for XL-MS workflows, enabling

the precise identification of crosslinked peptides.

Quantitative Data for Experimental Design
Successful crosslinking experiments with BS2G depend on the careful optimization of several

parameters. The following tables summarize typical reaction conditions compiled from various

protocols and studies to guide experimental design.

Table 1: BS2G Crosslinking Reaction Conditions
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Parameter Recommended Range Notes

Protein Concentration 5 - 25 µM

Higher concentrations can

favor intermolecular

crosslinking, while lower

concentrations may favor

intramolecular crosslinking.[3]

[4]

Crosslinker:Protein Molar Ratio 10:1 to 100:1

The optimal ratio should be

determined empirically for

each system. Higher ratios

increase crosslinking efficiency

but also the risk of non-specific

modifications.[3][5]

BS2G Final Concentration 0.5 - 5 mM

This should be optimized

based on the protein

concentration and desired

level of crosslinking.[2]

Reaction Buffer
Phosphate, HEPES, or

Bicarbonate buffers

Amine-free buffers are

essential to avoid quenching

the NHS-ester reaction.[2][6]

pH 7.0 - 9.0
The reaction is most efficient in

this pH range.[1]

Incubation Temperature
4°C to Room Temperature (20-

25°C)

Room temperature reactions

are typically faster. Reactions

on ice may require longer

incubation times.[2]

Incubation Time 30 minutes - 2 hours

Shorter times can minimize

non-specific crosslinking. The

optimal time should be

determined experimentally.[2]

[7]

Quenching Reagent Tris or Ammonium Bicarbonate Added to stop the reaction by

consuming unreacted BS2G.
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[2][8]

Quenching Concentration 20 - 60 mM

A sufficient molar excess is

needed to effectively quench

the reaction.[2]

Experimental Protocols
Protocol 1: General Crosslinking of a Purified Protein
Complex with BS2G
This protocol provides a general workflow for crosslinking a purified protein complex prior to

analysis by SDS-PAGE or mass spectrometry.

Materials:

Purified protein complex in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5)

BS2G crosslinker

Anhydrous DMSO (for preparing BS2G stock)

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Reaction tubes

Procedure:

Sample Preparation:

Prepare the purified protein complex at a concentration of 5-10 µM in an amine-free buffer

such as 20 mM HEPES, pH 7.5.[3]

Equilibrate the vial of BS2G to room temperature before opening to prevent moisture

condensation.[2]

BS2G Stock Solution Preparation:
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Immediately before use, prepare a 50 mM stock solution of BS2G by dissolving it in

anhydrous DMSO.[8] For example, dissolve 10 mg of BS2G in 377 µL of DMSO.

Crosslinking Reaction:

Add the BS2G stock solution to the protein sample to achieve the desired final crosslinker

concentration (typically a 10- to 100-fold molar excess over the protein).[3][5] For a 50-fold

molar excess with a 10 µM protein solution, add 10 µL of 50 mM BS2G to 990 µL of the

protein sample.

Mix gently by pipetting.

Incubate the reaction at room temperature for 30-60 minutes.[2]

Quenching the Reaction:

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. For

example, add 20 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction.

Incubate for an additional 15 minutes at room temperature to ensure all unreacted BS2G

is quenched.[2]

Analysis:

The crosslinked sample is now ready for analysis by SDS-PAGE to visualize the formation

of higher molecular weight species, indicating successful crosslinking.

For mass spectrometry analysis, proceed to Protocol 2.

Protocol 2: Sample Preparation for Mass Spectrometry
Analysis of BS2G-Crosslinked Proteins
This protocol outlines the steps for digesting the crosslinked protein complex and preparing the

peptides for LC-MS/MS analysis.

Materials:

Crosslinked and quenched protein sample (from Protocol 1)
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Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Formic acid

C18 desalting spin columns

Acetonitrile (ACN)

Procedure:

Reduction and Alkylation:

Add DTT to the crosslinked sample to a final concentration of 10 mM.

Incubate at 56°C for 30 minutes to reduce disulfide bonds.

Cool the sample to room temperature.

Add IAA to a final concentration of 20 mM.

Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

Proteolytic Digestion:

Dilute the sample 5 to 10-fold with an appropriate buffer (e.g., 50 mM ammonium

bicarbonate) to reduce the denaturant concentration.

Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.

Incubate overnight at 37°C.

Digestion Quenching and Desalting:

Stop the digestion by adding formic acid to a final concentration of 1%.
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Desalt the peptide mixture using a C18 spin column according to the manufacturer's

instructions.

Elute the peptides and dry them in a vacuum centrifuge.

LC-MS/MS Analysis:

Resuspend the dried peptides in a solution of 2% ACN, 0.1% formic acid.

Analyze the sample using a high-resolution mass spectrometer coupled to a nano-liquid

chromatography system.

Table 2: Example LC-MS/MS Parameters for BS2G Crosslinked Peptide Analysis

Parameter Setting

LC Column C18 reversed-phase, 75 µm ID x 15-25 cm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient 5-40% B over 60-120 minutes

Flow Rate 200-300 nL/min

MS Instrument High-resolution Orbitrap or TOF instrument

MS1 Resolution 60,000 - 120,000

MS2 Resolution 15,000 - 30,000

Activation Type HCD or CID

Data Acquisition Data-Dependent Acquisition (DDA)

Data Analysis Workflow
The analysis of XL-MS data requires specialized software to identify the crosslinked peptides

from the complex MS/MS spectra.

General Workflow:
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Peak List Generation: Convert the raw mass spectrometry data into a peak list format (e.g.,

.mgf or .mzML).

Database Searching: Use a specialized crosslinking search engine to identify the crosslinked

peptides. Popular software includes MeroX, XlinkX, pLink, and Kojak.

Search Parameters:

Specify the crosslinker (BS2G) and its mass modification.

Define the enzyme (e.g., Trypsin) and the number of allowed missed cleavages.

Set precursor and fragment ion mass tolerances.

Specify variable modifications (e.g., methionine oxidation) and fixed modifications (e.g.,

cysteine carbamidomethylation).

Validation and Filtering: Filter the identified crosslinked peptides based on a false discovery

rate (FDR) to ensure high confidence in the results.

Visualization and Interpretation: Visualize the identified crosslinks on protein structures or

interaction networks to gain biological insights.

Visualization of Experimental Workflows and
Signaling Pathways
Experimental Workflow for BS2G Crosslinking and Mass
Spectrometry
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Caption: BS2G crosslinking-mass spectrometry workflow.
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Signaling Pathway Example: Insulin Receptor Activation
BS2G can be used to study the conformational changes in the insulin receptor upon insulin

binding. The following diagram illustrates a simplified model of this signaling pathway.
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Caption: Simplified insulin receptor activation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15565550?utm_src=pdf-custom-synthesis
https://www.covachem.com/bs2g-crosslinker-sulfo-dsg-sulfosuccinimidyl-glutarate.html
https://www.proteochem.com/protocols/BS2G-Product-Information-Sheet.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011542_BS3_d0d4_BS2G_d0d3_UG.pdf
https://www.researchgate.net/figure/Amine-reactive-NHS-ester-cross-linker-BS-2-G-Bissulfosuccinimidyl-glutarate-in-its_fig6_237089058
https://www.preprints.org/frontend/manuscript/99c8be4b79857f3c7c850949f5a37c36/download_pub
https://www.maxperutzlabs.ac.at/fileadmin/user_upload/Facilities/Mass_Spec/MS_Cross_linking_guidelines_01.pdf
https://biolchem.huji.ac.il/nirka/Nir_Papers/2018_Slavin_MiMB_XL-MS.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3517063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3517063/
https://www.benchchem.com/product/b15565550#bs2g-crosslinker-in-structural-biology-research
https://www.benchchem.com/product/b15565550#bs2g-crosslinker-in-structural-biology-research
https://www.benchchem.com/product/b15565550#bs2g-crosslinker-in-structural-biology-research
https://www.benchchem.com/product/b15565550#bs2g-crosslinker-in-structural-biology-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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